molecular formula C18H17NO6S B11078178 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B11078178
M. Wt: 375.4 g/mol
InChI Key: NRNIXDUYVBXJRF-UHFFFAOYSA-N
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Description

4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID is a complex organic compound that features a methoxy group, a pyrrolidinyl sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the methoxy group through methylation. The pyrrolidinyl sulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYBENZOIC ACID: Similar in structure but lacks the pyrrolidinyl sulfonyl group.

    4-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID: Similar but lacks the methoxy group.

Uniqueness

4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZOIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H17NO6S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C18H17NO6S/c1-25-15-8-7-13(18(21)22)9-16(15)26(23,24)19-11-14(10-17(19)20)12-5-3-2-4-6-12/h2-9,14H,10-11H2,1H3,(H,21,22)

InChI Key

NRNIXDUYVBXJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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